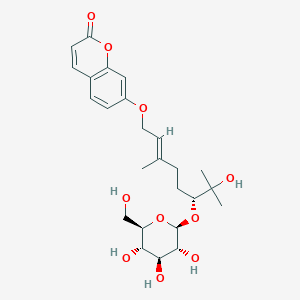
Diversoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diversoside is a natural product that was first isolated from the autumn peony (Carpobrotus edulis) plants. It is a glycoside compound, formed by the combination of glucose and quercitrin (quercetin) 3-o-α-1-arabinoside bond. This compound appears as a yellow crystalline solid with a bitter taste. Its chemical structure allows it to exhibit a variety of pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and anti-tumor effects .
準備方法
Synthetic Routes and Reaction Conditions
Diversoside is primarily extracted from the plant tissue of autumn peony. The extraction process involves several steps:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Separation: The crude extract is then separated using techniques such as liquid-liquid extraction or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced separation techniques like supercritical fluid extraction may be employed to enhance yield and purity. The purified compound is then subjected to quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
Diversoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes .
科学的研究の応用
Diversoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycoside reactions and mechanisms.
Biology: Investigated for its role in cellular processes and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-tumor activities.
Industry: Utilized in the cosmetics and skincare industry as an anti-aging ingredient and skin protectant .
作用機序
Diversoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits bacterial growth.
Anti-tumor Activity: It induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Rutin: Another glycoside of quercetin with comparable pharmacological activities.
Kaempferol: A flavonoid with antioxidant and anti-cancer properties.
Uniqueness
Diversoside is unique due to its specific glycoside structure, which imparts distinct pharmacological properties. Its combination of glucose and quercitrin allows it to exhibit a broader range of activities compared to its individual components .
特性
IUPAC Name |
7-[(E,6R)-7-hydroxy-3,7-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O10/c1-14(10-11-32-16-7-5-15-6-9-20(27)33-17(15)12-16)4-8-19(25(2,3)31)35-24-23(30)22(29)21(28)18(13-26)34-24/h5-7,9-10,12,18-19,21-24,26,28-31H,4,8,11,13H2,1-3H3/b14-10+/t18-,19-,21-,22+,23-,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSVEVZRJJWBAP-UFTFMSQISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/CC[C@H](C(C)(C)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





